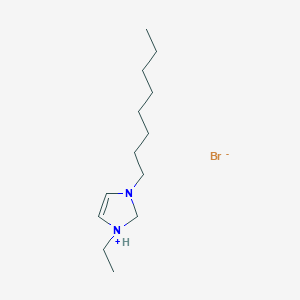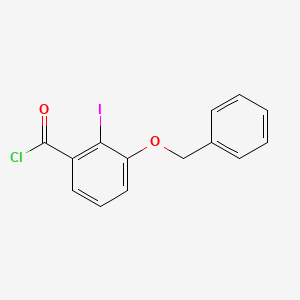
3-(Benzyloxy)-2-iodobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-iodobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, along with a benzoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-iodobenzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-2-iodobenzoic acid.
Formation of Benzyloxy Group: The hydroxyl group of 3-hydroxy-2-iodobenzoic acid is converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of Benzoyl Chloride: The resulting 3-(Benzyloxy)-2-iodobenzoic acid is then treated with thionyl chloride to convert the carboxylic acid group to a benzoyl chloride group.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-iodobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution.
Aldehydes, Carboxylic Acids, and Alcohols: Products of oxidation and reduction reactions.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophile, readily reacting with nucleophiles to form various derivatives. The iodine atom on the benzene ring can participate in electrophilic aromatic substitution, allowing for further functionalization. The benzyloxy group can undergo oxidation and reduction, leading to the formation of different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2-bromobenzoyl chloride: Similar structure but with a bromine atom instead of iodine.
3-(Benzyloxy)-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of iodine.
3-(Benzyloxy)-2-fluorobenzoyl chloride: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(Benzyloxy)-2-iodobenzoyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
61559-83-9 |
|---|---|
Formule moléculaire |
C14H10ClIO2 |
Poids moléculaire |
372.58 g/mol |
Nom IUPAC |
2-iodo-3-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C14H10ClIO2/c15-14(17)11-7-4-8-12(13(11)16)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
RVABRGHCRVCNEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2I)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
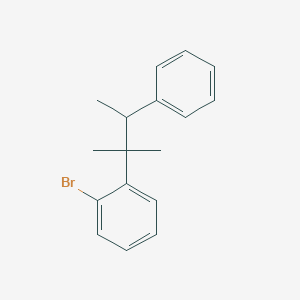
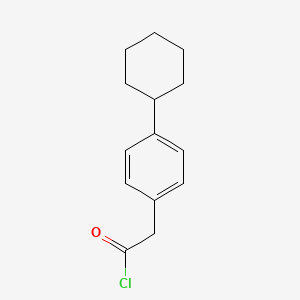
![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)
![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)

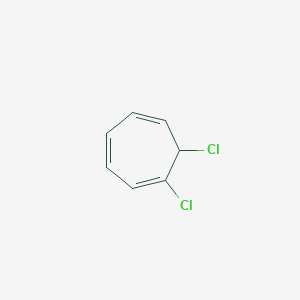


![N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14587586.png)

